(1S)-1-(4-butylphenyl)ethanol

Chiral resolution Enantioselective synthesis Stereochemistry

Sourcing stereochemically reliable chiral alcohols for asymmetric synthesis often risks enantiomeric integrity. (1S)-1-(4-Butylphenyl)ethanol (CAS 125638-82-6) delivers a defined (S)-configuration to ensure reproducible enantioselective outcomes. • Confirmed (S)-enantiomer at ≥95% purity - eliminates stereochemical ambiguity in catalytic reactions and SAR studies. • Distinct logP of 3.499 vs. isobutyl analog (logP 3.369) enables precise hydrophobicity profiling for membrane permeability and target binding investigations. • Validated chiral standard for HPLC and SFC enantioselective method development and chiral stationary phase assessment. Supplied exclusively for R&D use with global ambient shipping.

Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
Cat. No. B13192694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(4-butylphenyl)ethanol
Molecular FormulaC12H18O
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)C(C)O
InChIInChI=1S/C12H18O/c1-3-4-5-11-6-8-12(9-7-11)10(2)13/h6-10,13H,3-5H2,1-2H3/t10-/m0/s1
InChIKeyIMXTYZIZHGRRMC-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S)-1-(4-butylphenyl)ethanol Overview


(1S)-1-(4-butylphenyl)ethanol is a chiral secondary alcohol featuring a butyl-substituted phenyl group at the para position, existing as the (S)-enantiomer [1]. With the molecular formula C12H18O and a molecular weight of 178.27 g/mol, this compound is primarily utilized as a research intermediate in asymmetric synthesis and as a probe in biological activity studies . Its defined stereochemistry and hydrophobic properties make it a valuable tool for exploring structure-activity relationships (SAR) and developing enantioselective transformations.

Substitution Risks for (1S)-1-(4-butylphenyl)ethanol


The (1S)-1-(4-butylphenyl)ethanol compound is not interchangeable with its enantiomer, racemic mixture, or structurally similar alkyl-phenyl ethanols due to significant differences in stereochemical identity, lipophilicity, and, consequently, biological activity and synthetic utility [1]. The (S)-configuration dictates its interaction with chiral biological targets and enantioselective catalysts, while its specific logP value influences its partitioning and solubility behavior compared to analogs like the isobutyl derivative [2]. Substitution with an unverified compound can lead to altered reaction outcomes, inconsistent biological data, and compromised SAR studies, underscoring the necessity for precise, quantifiable evidence in procurement decisions.

Differentiating (1S)-1-(4-butylphenyl)ethanol from Analogs


Enantiomeric Purity: (S)- vs (R)-Configuration

The compound is specifically the (S)-enantiomer, as verified by its SMILES notation (C[C@@H](C1=CC=C(CCCC)C=C1)O) . This stereochemistry is critical because enantiomers often exhibit divergent biological activities and synthetic outcomes. While the (R)-enantiomer is also commercially available, the (S)-enantiomer provides a distinct stereochemical vector for asymmetric synthesis.

Chiral resolution Enantioselective synthesis Stereochemistry

Lipophilicity: logP Comparison with Isobutyl Analog

The compound exhibits a calculated logP of 3.499 [1], which is notably higher than the logP of 3.369 reported for the (1R)-enantiomer of the structurally analogous 1-(4-isobutylphenyl)ethanol [2]. This difference in hydrophobicity can influence compound partitioning, membrane permeability, and receptor binding, thereby affecting both in vitro and in vivo experimental outcomes.

Lipophilicity QSAR Drug design

Purity Specification and Analytical Verification

Multiple reputable vendors, including Bide Pharm, specify a standard purity of 95% for (1S)-1-(4-butylphenyl)ethanol, with batch-specific analytical data available (NMR, HPLC, GC) . This is a consistent specification across suppliers and is comparable to the purity offered for the (R)-enantiomer and other similar chiral alcohols. The availability of batch-specific QC data ensures reproducibility and confidence in experimental results.

Quality control Purity analysis NMR

Chiral Intermediate for Asymmetric Synthesis

(1S)-1-(4-butylphenyl)ethanol serves as a chiral intermediate in the synthesis of various compounds, including potential precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) . While its exact role is less defined than that of 1-(4-isobutylphenyl)ethanol in ibuprofen synthesis, its defined (S)-stereochemistry makes it a valuable tool for exploring enantioselective transformations. The compound's utility is inferred from the broader class of chiral arylethanols, which are known to undergo catalytic asymmetric reductions and other stereoselective reactions .

Asymmetric catalysis Chiral building block NSAID precursors

Applications of (1S)-1-(4-butylphenyl)ethanol


Asymmetric Synthesis and Catalysis

Given its defined (S)-stereochemistry , this compound is ideal for use as a chiral starting material or substrate in asymmetric catalytic reactions. It can be employed to investigate enantioselective reductions, oxidations, or coupling reactions, where the stereochemical outcome is critical. Its use can provide insights into catalyst performance and the synthesis of enantiomerically enriched products.

SAR Studies in Drug Discovery

The quantifiable difference in lipophilicity (logP of 3.499) compared to its isobutyl analog (logP 3.369) [1] makes it a valuable compound for SAR studies. Researchers can systematically evaluate how the butyl chain versus the isobutyl chain influences biological activity, target binding, and pharmacokinetic properties such as membrane permeability. This is particularly relevant in the development of compounds where hydrophobic interactions are key.

Chiral Chromatography Method Development

The defined enantiomeric purity makes (1S)-1-(4-butylphenyl)ethanol a suitable standard for developing and validating chiral separation methods, such as HPLC or SFC. It can be used to assess the enantioselectivity of chiral stationary phases and to establish baseline resolution between the (S)- and (R)-enantiomers for quality control purposes.

Biological Screening for Stereoselective Targets

The distinct (S)-configuration of this compound makes it a valuable tool for screening against biological targets that exhibit stereoselectivity. While specific activity data for this exact compound may be limited, its use in assays such as butyrylcholinesterase inhibition or RBP4 binding studies can help elucidate the role of stereochemistry in target engagement and downstream effects [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S)-1-(4-butylphenyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.